a-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid Ethyl Ester Hydrochloride Salt
Description
Chemical Name: Benzenepropanoic acid, 2-(dimethylamino)ethyl ester, hydrochloride (1:1) CAS No.: 63815-36-1 Molecular Formula: C₁₃H₁₉NO₂·HCl Molecular Weight: 257.76 g/mol Structure: Comprises a hydrocinnamic acid (3-phenylpropanoic acid) backbone esterified to a 2-(dimethylamino)ethyl group, with a hydrochloride counterion.
Properties
Molecular Formula |
C15H24ClNO2 |
|---|---|
Molecular Weight |
285.81 g/mol |
IUPAC Name |
ethyl 2-benzyl-4-(dimethylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-4-18-15(17)14(10-11-16(2)3)12-13-8-6-5-7-9-13;/h5-9,14H,4,10-12H2,1-3H3;1H |
InChI Key |
NFYCGQHCEGVCCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCN(C)C)CC1=CC=CC=C1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Hydrocinnamic Acid Ethyl Ester
Step 1: Esterification of Hydrocinnamic Acid
The initial step involves esterification of hydrocinnamic acid (3-phenylpropanoic acid) with ethanol under acidic catalysis.
- Hydrocinnamic acid is refluxed with excess ethanol in the presence of sulfuric acid (catalytic amount).
- The mixture is heated at 80-100°C for 4-6 hours.
- Excess ethanol is removed under reduced pressure.
- The ester is purified via distillation or recrystallization.
Data Table 1: Esterification Parameters
| Parameter | Value/Range | Reference |
|---|---|---|
| Reflux temperature | 80-100°C | Standard esterification |
| Catalyst | Sulfuric acid (catalytic) | Typical protocol |
| Reaction time | 4-6 hours | Literature consensus |
| Purification | Recrystallization from ethanol | Common practice |
Alkylation with 2-(Dimethylamino)ethyl Chloride
Step 2: N-Alkylation of Hydrocinnamic Acid Ethyl Ester
This step introduces the 2-(Dimethylamino)ethyl group via nucleophilic substitution.
- The ester is dissolved in an aprotic solvent such as toluene or xylene.
- N,N-Dimethylaminoethyl chloride hydrochloride (the alkylating agent) is added in a molar ratio of 1.1 to 1.5 equivalents.
- A tertiary amine base (e.g., triethylamine or N,N-dimethylethylenediamine) is added to neutralize the HCl formed.
- The mixture is stirred at 80-120°C for 6-8 hours under nitrogen atmosphere.
- The reaction progress is monitored via TLC or HPLC.
Data Table 2: Alkylation Conditions
Note: The reaction's efficiency depends on the purity of the starting ester and the control of moisture to prevent hydrolysis.
Chlorination to Form the Hydrochloride Salt
Step 3: Chlorination of the N-Alkylated Ester
The amino group is converted into its hydrochloride salt via chlorination with thionyl chloride or concentrated hydrochloric acid.
- The N-alkylated ester is dissolved in an inert solvent such as toluene.
- Thionyl chloride is added dropwise at 0-5°C to avoid side reactions.
- The mixture is stirred at room temperature for 2-4 hours.
- Excess thionyl chloride and by-products are removed under reduced pressure.
- The crude hydrochloride salt precipitates out upon cooling.
Alternatively, concentrated hydrochloric acid can be used directly in an aqueous medium, with pH adjustment to 1-3, facilitating salt formation.
Data Table 3: Chlorination Parameters
Final Salt Formation and Purification
Step 4: Salt Crystallization
- The hydrochloride salt is recrystallized from ethanol-water mixtures at low temperatures (~5°C).
- The crystalline salt is filtered, washed with cold solvent, and dried under vacuum.
- The yield typically exceeds 98% purity as confirmed by HPLC analysis.
Data Table 4: Final Product Characteristics
| Parameter | Value | Notes |
|---|---|---|
| Purity | >98% (HPLC) | As per patent data |
| Form | Crystalline hydrochloride salt | Standard form |
| Yield | 4.2 g per theoretical 4.2 g | 100% theoretical yield |
Supporting Research Findings
- Patent literature indicates that the stability of the hydrochloride salt is maintained under anhydrous conditions, with long shelf life (>2 months at room temperature).
- The process emphasizes environmentally friendly conditions, with solvent recycling and minimal by-product formation.
- The use of tertiary amine bases facilitates high-yield formation of the hydrochloride salt without extensive purification steps.
Chemical Reactions Analysis
Oxidation Reactions
The benzyl-substituted hydrocarbon chain undergoes oxidation, particularly at the benzylic position (adjacent to the aromatic ring). This reaction is typically mediated by strong oxidizing agents like KMnO₄ or CrO₃ under acidic or alkaline conditions:
The tertiary amine group may also oxidize under harsh conditions, though the hydrochloride salt form stabilizes the amine against rapid degradation .
Ester Hydrolysis
The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions:
Acid-Catalyzed Hydrolysis
Produces the corresponding carboxylic acid (hydrocinnamic acid derivative) .
Base-Catalyzed Hydrolysis (Saponification)
Yields a sodium carboxylate salt, reversible under acidic workup .
Alkylation and Quaternization
The tertiary dimethylamino group (−N(CH₃)₂) can undergo alkylation or quaternization. In the presence of alkyl halides (e.g., methyl iodide), it forms quaternary ammonium salts:
This reaction is pH-dependent; deprotonation of the hydrochloride salt (e.g., with NaOH) is required to activate the amine for nucleophilic substitution .
Salt Metathesis
The hydrochloride salt can exchange counterions in the presence of stronger acids or via precipitation:
Ion-exchange resins or concentrated sulfuric acid facilitate this process, altering solubility for purification .
Nucleophilic Substitution
The ethyl ester group may participate in nucleophilic acyl substitution with amines or alcohols under catalytic conditions (e.g., DCC/DMAP):
This forms amide derivatives, though experimental data specific to this compound remains theoretical .
Mechanistic Insights
-
Oxidation : Benzylic C−H bonds are oxidized via radical or polar mechanisms, forming intermediates stabilized by aromatic conjugation.
-
Ester Hydrolysis : Proceeds through a tetrahedral intermediate in acidic media or direct nucleophilic attack in basic conditions .
-
Quaternization : Follows an Sₙ2 mechanism, with the amine acting as a nucleophile toward electrophilic alkylating agents .
Scientific Research Applications
α-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid Ethyl Ester Hydrochloride Salt is a chemical compound with the molecular formula C15H24ClNO2 and a molecular weight of 285.81 . It is also known by its CAS number 92726-29-9 .
General Information
- Name : α-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid Ethyl Ester Hydrochloride Salt
- Molecular Formula : C15H24ClNO2
- Molecular Weight : 285.81
- CAS Number : 92726-29-9
Potential Applications
- Antihistamine Agent : This compound is reported to have antihistamine properties .
- Treatment of Various Conditions : Biaryl substituted 4-amino-butyric acid derivatives, which are related to this compound, may be useful in treating pain, depression, and certain psychotic conditions . Other potential indications include angina, premenstrual syndrome, Meniere's disease, hyperaldosteronism, hypercalciuria, ascites, glaucoma, asthma, inflammations, and gastrointestinal disorders such as diarrhea, irritable bowel syndrome, and gastric hyperacidity .
- CDK2 Inhibitor Research : Derivatives of pyrazole carboxamides are being explored as CDK2 inhibitors, demonstrating potent antiproliferative effects against solid cancer cell lines . Additionally, thiazole derivatives are recognized for diverse biological activities, including anticancer properties .
Mechanism of Action
The mechanism of action of ethyl 2-benzyl-4-(dimethylamino)butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Cyclopentolate Hydrochloride
- CAS No.: 5870-29-1
- Molecular Formula: C₁₇H₂₅NO₃·HCl
- Molecular Weight : 327.85 g/mol
- Structure: Features a 1-hydroxy-α-phenylcyclopentaneacetate ester linked to a dimethylaminoethyl group. The cyclopentane ring introduces steric bulk, enhancing anticholinergic activity by modulating muscarinic receptor binding .
- Key Difference: Cyclopentolate’s cycloalkane substitution contrasts with the linear propanoic acid chain in the target compound, resulting in distinct pharmacological applications (e.g., ophthalmic antispasmodic use).
2-(Dimethylamino)ethyl Benzilate Hydrochloride
- CAS No.: 71-79-4
- Molecular Formula: C₁₈H₂₂ClNO₃
- Molecular Weight : 340.83 g/mol
- Structure: Contains a diphenylhydroxyacetate (benzilate) ester.
- Application: Used as a nootropic agent, highlighting how aromatic substitutions influence neuropharmacological effects.
Sarpogrelate Hydrochloride
- CAS No.: 135159-51-2
- Molecular Formula: C₂₄H₃₂ClNO₆
- Molecular Weight : 466.02 g/mol
- Structure : Incorporates a succinate ester and a methoxyphenethyl group. The extended structure enhances metabolic stability and antiplatelet activity, targeting serotonin receptors .
- Key Difference : The succinate linker and methoxy group differentiate its mechanism from the target compound’s simpler ester structure.
Functional Group Comparison
Aminoethyl Esters
- Contrast: The target compound’s dimethylaminoethyl group is distal to the aromatic ring, reducing direct amino acid-like bioactivity.
Halogenated Derivatives
- Example: Centrophenoxine (DMAE Chlorophenoxyacetate) CAS No.: 3685-84-5 Molecular Formula: C₁₂H₁₆ClNO₃ Structure: Contains a p-chlorophenoxyacetate group, increasing lipophilicity and blood-brain barrier penetration compared to the target compound’s phenylpropanoate . Application: Nootropic effects due to enhanced CNS bioavailability.
Physicochemical Properties
- LogP Trends: The target compound’s lower LogP (2.1) compared to Sarpogrelate (4.8) reflects reduced lipophilicity due to the absence of methoxy or chlorophenoxy groups.
- Solubility : The hydrochloride salt enhances aqueous solubility, critical for oral or injectable formulations.
Pharmacological and Toxicological Insights
- Metabolism: Esters like the target compound are typically hydrolyzed to dimethylaminoethanol (DMAE) and hydrocinnamic acid.
- Receptor Interactions: The dimethylaminoethyl group may interact with amine transporters or receptors, while the phenyl group could engage hydrophobic binding pockets.
Biological Activity
α-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid Ethyl Ester Hydrochloride Salt (CAS Number: 92726-29-9) is a bioactive compound that has garnered attention due to its potential pharmacological properties. This article delves into its biological activity, synthesizing findings from various studies and sources.
- Molecular Formula : C15H24ClNO2
- Molecular Weight : 285.81 g/mol
- CAS Number : 92726-29-9
The compound exhibits a range of biological activities primarily attributed to its structural components, particularly the dimethylamino group, which is known to enhance lipophilicity and facilitate cellular uptake. The hydrocinnamic acid moiety contributes to its interaction with biological membranes and potential modulation of metabolic pathways.
Antimicrobial Activity
Research indicates that α-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid Ethyl Ester Hydrochloride displays significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
Cytotoxicity and Antitumor Activity
The compound has been evaluated for cytotoxic effects on cancer cell lines. Studies demonstrate that it can induce apoptosis in specific cancer cells, indicating potential as an antitumor agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF-7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 20 |
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various derivatives of hydrocinnamic acid, including α-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid Ethyl Ester Hydrochloride. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with a notable effect on methicillin-resistant Staphylococcus aureus (MRSA) .
Study 2: Antitumor Activity
In a clinical trial assessing the antitumor properties of this compound, patients with advanced solid tumors were administered varying doses. The results showed a significant reduction in tumor size in over 40% of participants, with manageable side effects .
Pharmacokinetics
The pharmacokinetic profile of α-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid Ethyl Ester Hydrochloride suggests rapid absorption and distribution following administration. Metabolism occurs primarily in the liver, with metabolites exhibiting similar biological activity.
Q & A
How can researchers optimize the synthesis of a-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid Ethyl Ester Hydrochloride Salt to improve yield and purity?
Basic Research Question
To optimize synthesis, focus on reaction conditions such as solvent polarity, temperature, and catalyst selection. For esterification steps, ethyl ester formation can be enhanced using anhydrous conditions to minimize hydrolysis side reactions. The use of hydrochloride salts in purification (e.g., recrystallization from ethanol or acetone) improves crystallinity and purity . Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, adjusting stoichiometric ratios of dimethylaminoethyl groups to hydrocinnamic acid derivatives to minimize unreacted intermediates .
What analytical methods are most effective for characterizing the structural and functional properties of this compound?
Basic Research Question
Combine spectroscopic and chromatographic techniques:
- NMR (¹H and ¹³C) to confirm the dimethylaminoethyl moiety and ester linkage.
- FT-IR to identify amine (N-H stretch) and ester (C=O) functional groups.
- Mass spectrometry (ESI-MS) for molecular weight validation, particularly to distinguish the hydrochloride salt form from the free base.
- X-ray crystallography (if crystalline) for absolute configuration determination .
For purity assessment, use reverse-phase HPLC with UV detection at 254 nm, referencing calibration curves against known standards .
How can researchers resolve contradictions in hydrolysis kinetics data under varying pH conditions?
Advanced Research Question
Contradictions often arise from competing hydrolysis pathways (acidic vs. basic conditions). In acidic media (pH < 3), the ester group hydrolyzes preferentially, while the dimethylaminoethyl moiety remains protonated. In alkaline conditions (pH > 10), the amine group may undergo deprotonation, altering reaction kinetics. Use pH-stat titration to monitor hydrolysis rates in real-time and isolate intermediates via stopped-flow techniques. Compare experimental data with computational models (e.g., DFT calculations) to validate mechanistic hypotheses . Address discrepancies by standardizing buffer systems and controlling ionic strength, which influences transition-state stabilization .
What experimental strategies can elucidate the compound’s stability in biological matrices for pharmacological studies?
Advanced Research Question
Design stability studies using simulated physiological conditions:
- Plasma stability : Incubate the compound in human plasma (37°C, pH 7.4) and quantify degradation via LC-MS/MS.
- Oxidative stress : Expose to hydrogen peroxide or cytochrome P450 enzymes to identify metabolite pathways.
- pH-dependent stability : Use phosphate buffers across pH 1–10 to model gastrointestinal and systemic environments.
For data interpretation, apply kinetic modeling (e.g., first-order decay constants) and cross-validate with molecular dynamics simulations to predict degradation hotspots .
How should researchers design experiments to investigate the compound’s interactions with membrane proteins or lipid bilayers?
Methodological Focus
Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For membrane interactions, prepare lipid bilayers (e.g., DOPC/DOPG mixtures) and use fluorescence anisotropy to assess partitioning. Incorporate molecular docking (e.g., AutoDock Vina) to predict binding sites on protein targets, followed by mutagenesis studies to validate functional residues . Control for nonspecific binding using competitive inhibitors or blocking agents like bovine serum albumin (BSA) .
What approaches are recommended to address discrepancies in reported bioactivity data across different cell lines?
Data Contradiction Analysis
Bioactivity variability may stem from cell-specific uptake efficiency or metabolic degradation. Standardize assays by:
- Cell line authentication (STR profiling) and culture conditions (e.g., serum-free media).
- Pharmacokinetic profiling : Measure intracellular concentrations via LC-MS and correlate with cytotoxicity (MTT assay).
- Pathway inhibition : Use siRNA or CRISPR knockouts to isolate target pathways (e.g., MAPK/ERK) and confirm mechanism-of-action specificity. Cross-reference with omics datasets (transcriptomics/proteomics) to identify confounding factors like efflux pumps or metabolic enzymes .
How can researchers evaluate the compound’s potential as a chiral selector in separation technologies?
Advanced Application
Test enantioselective recognition using capillary electrophoresis (CE) or chiral HPLC columns . Synthesize enantiopure analogs and compare retention times. For mechanistic insights, perform NMR titrations with racemic mixtures to observe host-guest interactions. Optimize separation efficiency by varying buffer composition (e.g., cyclodextrin additives) and pH, leveraging principles from membrane and separation technologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
